4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde
Overview
Description
4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxy-3-trifluoromethylbenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethoxy group.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzoic acid.
Reduction: 4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethoxy)-3-trifluoromethylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The trifluoromethyl and trifluoroethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds share the trifluoroethoxy group and have been studied for their biological activity.
2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives: These compounds also contain the trifluoroethoxy group and have shown potential anticancer activity.
Uniqueness
4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde is unique due to the combination of trifluoromethyl and trifluoroethoxy groups on a benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-18-8-2-1-6(4-17)3-7(8)10(14,15)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDOPGRARIFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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